molecular formula C13H17NO4S B3014126 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone CAS No. 1706154-16-6

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone

Cat. No.: B3014126
CAS No.: 1706154-16-6
M. Wt: 283.34
InChI Key: NFUYQIVGOIYABL-UHFFFAOYSA-N
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Description

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone is a synthetic organic compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position and an ethanone bridge linked to a phenoxy moiety. Its synthesis typically involves Friedel-Crafts alkylation, as described in , where 2-chloro-1-(pyrrolidin-1-yl)ethanone reacts with substituted phenylsulfonyl derivatives in the presence of AlCl₃ and dry dichloromethane (DCM) .

Properties

IUPAC Name

1-(3-methylsulfonylpyrrolidin-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)10-18-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYQIVGOIYABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone typically involves the reaction of 3-(methylsulfonyl)pyrrolidine with 2-phenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrrolidine ring substituted with a methylsulfonyl group and a phenoxyethanone moiety. The structural formula can be represented as follows:

C15H19N1O3S\text{C}_{15}\text{H}_{19}\text{N}_{1}\text{O}_{3}\text{S}

The presence of the methylsulfonyl group enhances its solubility and reactivity, making it suitable for various chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone exhibit antimicrobial activity. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Potential as a Therapeutic Agent

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone is being investigated for its potential use in treating conditions such as:

  • Chronic Pain : By modulating pain perception pathways.
  • Neurological Disorders : Its effects on neurotransmitter systems may offer therapeutic benefits in disorders like epilepsy or anxiety.

Synthesis Pathways

The synthesis of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring is constructed through cyclization reactions.
  • Sulfonylation : The introduction of the methylsulfonyl group is achieved using sulfonyl chlorides under basic conditions.
  • Phenoxyethanone Formation : The final step involves coupling the pyrrolidine derivative with appropriate phenolic compounds to form the desired ethanoic structure.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of phenoxyethanones, including our compound of interest. Results demonstrated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In another study focused on inflammatory models, 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone was shown to reduce levels of TNF-alpha and IL-6 in vitro. This suggests a possible mechanism for its anti-inflammatory effects, warranting further investigation into its therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound shares structural motifs with several derivatives, differing primarily in substituent groups and heterocyclic systems. Below is a comparative analysis:

1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)
  • Structure: Replaces the pyrrolidinyl-methylsulfonyl group with a 4-(methylsulfonyl)phenyl moiety and substitutes phenoxy with 6-methylpyridin-3-yl.
  • Molecular weight: 319.38 g/mol .
  • Applications : Studied as an intermediate in COX-2 inhibitor development.
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone (CAS 2034502-49-1)
  • Structure : Features a 6-methoxypyridazin-3-yloxy group on pyrrolidine instead of methylsulfonyl.
  • Properties : The pyridazine ring introduces hydrogen-bonding capacity, possibly enhancing aqueous solubility compared to the methylsulfonyl variant .
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)
  • Structure: Replaces phenoxy-ethanone with a 3-methylthiophen-2-yl-methanone group and adds a hydroxyl group to pyrrolidine.
  • Properties : The hydroxyl group improves polarity, reducing metabolic clearance. Molecular weight: 255.34 g/mol .
2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone
  • Structure: Incorporates a pyrazolo[3,4-d]pyrimidinyloxy-piperidine scaffold and a pyridinyl-ethanone group.
  • Applications : Patented as a kinase inhibitor, highlighting the role of methylsulfonyl groups in enhancing target affinity .

Comparative Data Table

Compound Name Molecular Weight (g/mol) CAS Number Key Substituents Applications
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone 309.37 Not explicitly listed 3-(Methylsulfonyl)pyrrolidine, phenoxy Kinase inhibition research
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone 319.38 221615-75-4 4-(Methylsulfonyl)phenyl, 6-methylpyridine COX-2 intermediate
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone 255.34 145736-65-8 3-Hydroxypyrrolidine, 3-methylthiophene Chiral building block in drug synthesis
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone 385.42 2034502-49-1 6-Methoxypyridazine, phenoxy Not disclosed (patent literature)

Pharmacological and Physicochemical Differences

  • Bioavailability : The methylsulfonyl group in the target compound increases metabolic stability compared to hydroxyl or thiophene derivatives .
  • Solubility: Pyridazine or pyridine-containing analogs (e.g., CAS 2034502-49-1) exhibit higher aqueous solubility due to polar heterocycles, whereas the phenoxy group in the target compound may reduce it .
  • Synthetic Complexity : Friedel-Crafts alkylation (target compound) requires stringent anhydrous conditions, while piperidine/pyrazole derivatives () employ multi-step nucleophilic substitutions .

Biological Activity

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C13H17N1O3S1
  • Molecular Weight : 273.35 g/mol

Biological Activity Overview

Research indicates that 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, effective against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activities, potentially useful in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could have implications for neurodegenerative diseases.

The exact mechanism of action for 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone is not fully elucidated. However, it is hypothesized to interact with specific receptors and enzymes involved in inflammatory pathways and microbial resistance.

Table 1: Biological Activities and Their Corresponding Effects

Biological ActivityEffectivenessReference
AntimicrobialModerate
Anti-inflammatoryHigh
NeuroprotectivePotential

Table 2: Summary of Case Studies

Study ReferenceSubjectFindings
In vitro testing on bacterial strainsShowed significant inhibition of growth in Staphylococcus aureus.
Animal model for inflammationReduced inflammatory markers significantly compared to control.
Neurodegeneration modelImproved cognitive functions in treated subjects.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by researchers demonstrated that 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone inhibited the growth of several bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate effectiveness against this pathogen.
  • Anti-inflammatory Properties :
    In a controlled animal study, the compound was administered to mice with induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting a strong anti-inflammatory effect.
  • Neuroprotective Effects :
    A recent investigation into the neuroprotective properties of the compound revealed that it could mitigate cognitive decline in models of Alzheimer's disease. The study reported enhanced memory retention and reduced amyloid-beta plaque formation in treated subjects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 3-(methylsulfonyl)pyrrolidine and a phenoxy ethanone precursor. Key steps include:

  • Anhydrous conditions : Use solvents like THF or DCM to minimize hydrolysis of reactive intermediates.
  • Catalysts : Employ bases (e.g., DIPEA or NaH) to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity .
  • Temperature control : Reflux at 60–80°C for 12–24 hours, monitored by TLC/HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (>70%) and purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methylsulfonyl group at pyrrolidine C3, phenoxy linkage).
  • X-ray crystallography : Resolves stereochemistry and molecular packing (e.g., torsion angles between pyrrolidine and phenoxy groups) .
  • HPLC-MS : Validates purity (>98%) and detects trace byproducts (e.g., unreacted starting materials) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a chemical fume hood to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent moisture absorption or decomposition .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methylsulfonyl and phenoxy groups?

  • Methodological Answer :

  • Analog synthesis : Replace methylsulfonyl with sulfonamide or sulfoxide groups to assess electronic effects on target binding .
  • Enzyme assays : Test inhibitory activity against kinases (e.g., JAK3 or PI3K) using fluorescence polarization or radiometric assays. Compare IC50 values across analogs .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and affinity differences .

Q. What experimental approaches assess the compound’s stability under physiological or extreme conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via LC-MS; identify products (e.g., hydrolyzed sulfone or phenoxy cleavage) .
  • Thermal stability : TGA/DSC analysis under N2 to determine decomposition onset temperature (>200°C expected due to sulfonyl group) .

Q. How can metabolic pathways and potential toxicities be investigated preclinically?

  • Methodological Answer :

  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify Phase I metabolites (e.g., oxidation at pyrrolidine) via UPLC-QTOF .
  • Toxicogenomics : Expose cell lines (HepG2, HEK293) to sub-cytotoxic doses. Perform RNA-seq to detect oxidative stress or apoptosis pathways .

Q. What methodologies evaluate environmental persistence and ecotoxicological impacts?

  • Methodological Answer :

  • Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions. Quantify degradation products (e.g., sulfonic acids) via GC-MS .
  • Algal toxicity assays : Test growth inhibition in Chlorella vulgaris using OECD 201 guidelines. Calculate EC50 values .

Q. How can contradictory bioactivity data from different studies be resolved?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, incubation time) across studies. Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .

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